1-(5-Bromo-3-methylpyridin-2-yl)ethanone
Description
Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry
Pyridine and its derivatives are fundamental building blocks in organic synthesis. The nitrogen atom in the pyridine ring imparts unique electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions. This has made pyridine scaffolds ubiquitous in a vast array of applications. In medicinal chemistry, the pyridine nucleus is a common feature in numerous approved drugs, where it can participate in hydrogen bonding, act as a bioisostere for a phenyl group, and enhance solubility and bioavailability. Its presence is noted in various therapeutic classes, including antiviral, antibacterial, and anticancer agents. Furthermore, in materials science, pyridine-containing polymers and dyes exhibit interesting optical and electronic properties.
Overview of Halogenated Pyridine Scaffolds in Synthetic and Applied Research
The introduction of halogen atoms onto the pyridine ring significantly modulates its chemical and physical properties. Halogenation can alter the electron density distribution, lipophilicity, and metabolic stability of the molecule. From a synthetic standpoint, halogenated pyridines are exceptionally valuable intermediates. The halogen atom, particularly bromine and iodine, serves as a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. This synthetic utility has made halogenated pyridines indispensable in the synthesis of agrochemicals and pharmaceuticals, including kinase inhibitors for cancer therapy.
Structural Features and Emerging Research Relevance of 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
This compound is a specific example of a halogenated pyridyl ketone. Its structure incorporates a pyridine ring substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and an acetyl group at the 2-position. This combination of functional groups suggests a molecule with significant potential in synthetic chemistry. The bromine atom is a prime site for cross-coupling reactions, allowing for the introduction of various substituents. The ketone functional group can be a site for nucleophilic attack, condensation reactions, or conversion to other functional groups. The methyl group can influence the steric and electronic environment of the pyridine ring.
While detailed research specifically on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds of significant biological interest. The broader class of pyridyl ketones is recognized for its diverse pharmacological activities, and the presence of a halogen atom enhances the potential for developing derivatives with tailored properties.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-bromo-3-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-3-7(9)4-10-8(5)6(2)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAICIMNWBGAWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277487 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-25-3 | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211533-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Bromo-3-methyl-2-pyridinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of an organic molecule. While complete, publicly available assigned spectra for 1-(5-Bromo-3-methylpyridin-2-yl)ethanone are not prevalent, a certificate of analysis for the compound confirms that its proton NMR spectrum is consistent with the proposed structure. apolloscientific.co.uk The expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of structurally similar compounds.
The ¹H-NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The pyridine (B92270) ring protons are anticipated to appear as doublets in the aromatic region, while the methyl protons will appear as singlets in the aliphatic region. The precise chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring: the electron-withdrawing acetyl and bromo groups and the electron-donating methyl group.
The expected assignments are detailed in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H4 (Pyridine) | 8.0 - 8.2 | d |
| H6 (Pyridine) | 8.5 - 8.7 | d |
| -CH₃ (at C3) | 2.4 - 2.6 | s |
| -COCH₃ (Acetyl) | 2.6 - 2.8 | s |
| (Predicted values based on analogous structures) |
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, one for each unique carbon atom. The carbonyl carbon of the acetyl group is characteristically found at the downfield end of the spectrum (around 200 ppm). The chemical shifts of the five carbons in the pyridine ring are determined by their position relative to the nitrogen atom and the various substituents.
The expected assignments for the carbon signals are summarized in the table below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C OCH₃ (Acetyl Carbonyl) | 198 - 202 |
| C 2 (Pyridine) | 152 - 155 |
| C 3 (Pyridine) | 134 - 137 |
| C 4 (Pyridine) | 140 - 143 |
| C 5 (Pyridine) | 118 - 121 |
| C 6 (Pyridine) | 150 - 153 |
| -C H₃ (at C3) | 18 - 22 |
| -COC H₃ (Acetyl Methyl) | 25 - 29 |
| (Predicted values based on analogous structures) |
Mass Spectrometry (MS) Characterization, Including High-Resolution Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak would appear as a pair of peaks of nearly equal intensity (an M and M+2 peak), reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₈H₈BrNO.
The primary fragmentation pathway expected under electron ionization (EI) conditions is the alpha-cleavage of the bond between the carbonyl group and the acetyl methyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion, which would be observed as a prominent peak in the spectrum.
Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
The most prominent feature would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group. The aromatic C-H stretching vibrations and the stretching vibrations of the C=C and C=N bonds within the pyridine ring provide further evidence of the core structure. Aliphatic C-H stretching from the two methyl groups will also be present.
Key expected vibrational frequencies are listed in the table below.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1690 - 1715 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=N, C=C (Pyridine Ring) | Stretch | 1400 - 1600 |
| C-Br | Stretch | 500 - 600 |
| (Predicted values based on general spectroscopic data and related compounds) |
X-ray Crystallography for Solid-State Structure Determination (Contextual for related pyridine and bromoketone structures)
X-ray crystallography is an experimental technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can determine atomic coordinates, bond lengths, and bond angles with high precision. researchgate.net
While a specific crystal structure for this compound is not publicly documented, analysis of related structures provides insight into its likely solid-state conformation. Studies on other brominated heterocyclic ketones, such as 2,4-diacetyl-5-bromothiazole, reveal the influence of halogen bonding and other intermolecular interactions on the crystal packing. researchgate.net In such structures, the acetyl group's orientation relative to the ring is a key conformational feature. It is common for the acetyl group to be nearly coplanar with the aromatic ring to maximize conjugation. Intermolecular forces, such as C-H···O or C-H···N hydrogen bonds, would also be expected to play a role in stabilizing the crystal lattice.
Iv. Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Electronic and Molecular Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has proven to be a reliable approach for predicting various properties such as molecular geometry, vibrational frequencies, and electronic properties with high accuracy.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(5-Bromo-3-methylpyridin-2-yl)ethanone, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
Conformational analysis would further explore different spatial orientations (conformers) of the molecule, particularly concerning the rotation around the single bond connecting the acetyl group to the pyridine (B92270) ring. By comparing the relative energies of these conformers, researchers can identify the most stable or predominant structure under various conditions. DFT calculations are a reliable method for determining these geometric parameters and predicting the most favorable conformations.
Electronic Structure Analysis
Once the optimized geometry is obtained, DFT is used to analyze the electronic properties of the molecule, which are crucial for understanding its reactivity and interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Contributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large gap indicates higher stability. Analysis of the orbital contributions reveals which atoms or functional groups within this compound are the primary contributors to these frontier orbitals, thereby identifying the likely sites of electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated based on the total electron density and is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attacks.
On an MEP map, different colors signify varying electrostatic potentials. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green areas represent neutral or zero potential. For this compound, an MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, highlighting them as potential sites for electrophilic interaction.
Reactivity Indices Derivation
Conceptual DFT provides a framework for quantifying a molecule's reactivity through various descriptors, known as reactivity indices. These indices are derived from the energies of the frontier orbitals (HOMO and LUMO) and provide a more quantitative measure of chemical behavior. Key global reactivity indices include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap.
Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.
Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons, acting as a nucleophile.
These calculated indices would allow for a quantitative prediction of the reactivity of this compound and enable comparisons with other related compounds.
Electrophilicity-Based Charge Transfer Analysis
An extensive review of scientific literature and chemical databases indicates that specific studies on the electrophilicity-based charge transfer analysis of this compound have not been reported. This type of analysis, which is crucial for understanding the reactivity and interaction of a molecule with biological systems, remains an area for future investigation for this particular compound.
Theoretical Predictions of Physicochemical Parameters via Computational Methods
A variety of physicochemical parameters for this compound have been predicted using computational methods. These descriptors are essential in medicinal chemistry and drug discovery for assessing the potential bioavailability and drug-likeness of a compound. The predicted values for several key parameters are detailed below.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the hydrogen bonding potential of a molecule and is often used to predict its transport properties, such as intestinal absorption and blood-brain barrier penetration. For this compound, the calculated TPSA is 30.0 Ų.
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. The computationally predicted octanol-water partition coefficient, expressed as XlogP, for this compound is 1.9.
Hydrogen bonding descriptors are critical for understanding molecular interactions. The number of hydrogen bond donors and acceptors provides insight into a molecule's ability to form hydrogen bonds with biological targets. For this compound, it is predicted to have 0 hydrogen bond donors and 2 hydrogen bond acceptors .
The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. This compound is predicted to have 1 rotatable bond .
These computationally derived parameters provide a valuable initial assessment of the drug-like properties of this compound.
| Physicochemical Parameter | Predicted Value |
| Topological Polar Surface Area (TPSA) | 30.0 Ų |
| Partition Coefficient (XlogP) | 1.9 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Reactions Involving the Bromine Substituent
The bromine atom at the 5-position of the pyridine ring is a key reactive site, primarily enabling cross-coupling reactions and potentially undergoing nucleophilic aromatic substitution.
The carbon-bromine bond in this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Bromo-pyridines are common substrates in reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings.
The Suzuki cross-coupling reaction, in particular, is widely used to couple bromopyridines with various arylboronic acids. mdpi.comresearchgate.net For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) readily participates in palladium-catalyzed Suzuki reactions with a range of arylboronic acids to yield novel pyridine derivatives. mdpi.com This reactivity is directly applicable to this compound, allowing for the introduction of diverse aryl and heteroaryl substituents at the 5-position. The general conditions for such reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromopyridines
| Coupling Reaction | Reagents & Conditions | Product Type |
|---|---|---|
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄, Na₂CO₃) | 5-Aryl-3-methylpyridin-2-yl ethanone (B97240) |
| sp³ C-H Arylation | Amine substrate, Photoredox catalyst, Ni catalyst | 5-(Alkylamino)-3-methylpyridin-2-yl ethanone |
Modern synthetic methods have also demonstrated the utility of aryl halides in more advanced transformations like sp³ C-H arylation. nih.gov Using a dual photoredox and nickel catalysis system, C-H bonds in various organic molecules can be directly arylated with aryl halides. nih.gov This suggests that this compound could serve as an arylating agent in such reactions, enabling the formation of complex linkages that are otherwise difficult to construct.
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, although it is generally less common for simple aryl halides than cross-coupling. libretexts.org The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The reaction is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com
In the structure of this compound, the pyridine nitrogen atom acts as an intrinsic electron-withdrawing group, deactivating the ring towards electrophilic attack but activating it for nucleophilic attack. The bromine atom is para to the ring nitrogen, which facilitates the stabilization of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.org The acetyl group at the 2-position further enhances this electronic deficiency. Therefore, strong nucleophiles such as alkoxides, thiolates, or amines could potentially displace the bromide ion. The general mechanism involves the initial attack of the nucleophile to form a tetrahedral intermediate, followed by the departure of the bromide leaving group to restore aromaticity. libretexts.orgyoutube.com While direct examples for this specific substrate are not prevalent, the reactivity of other activated pyridinium (B92312) systems in SNAr reactions supports this potential pathway. nih.gov
Reactivity of the Carbonyl Group
The acetyl group introduces a second major site of reactivity, with the carbonyl carbon being electrophilic and the adjacent methyl protons being acidic and thus susceptible to enolization.
The methyl group alpha to the carbonyl in this compound can be readily halogenated under acidic conditions. libretexts.org This alpha-halogenation reaction typically proceeds through an acid-catalyzed enol intermediate. libretexts.orglibretexts.org The enol form acts as a nucleophile, attacking an electrophilic halogen source like bromine (Br₂).
Reaction Scheme: Alpha-Bromination
Enolization: The ketone is protonated at the carbonyl oxygen by an acid catalyst. A base (e.g., water, acetate) then removes an alpha-proton to form the enol.
Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of Br₂, leading to the formation of a protonated alpha-bromoketone and a bromide ion.
Deprotonation: A base removes the proton from the carbonyl oxygen to yield the final alpha-bromoketone product, 2-bromo-1-(5-bromo-3-methylpyridin-2-yl)ethanone, and regenerates the acid catalyst. libretexts.org
The resulting α-haloketone is a highly valuable and versatile synthetic intermediate. mdpi.com The presence of the halogen on the alpha-carbon makes this position highly electrophilic and susceptible to attack by various nucleophiles, forming the basis for the construction of many heterocyclic systems. mdpi.com
One of the most significant applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. nih.govresearchgate.net This reaction involves the condensation of an α-haloketone, such as 2-bromo-1-(5-bromo-3-methylpyridin-2-yl)ethanone, with a thioamide-containing compound like thiourea (B124793). organic-chemistry.orgscribd.com
The mechanism involves the nucleophilic sulfur of the thiourea attacking the electrophilic α-carbon of the haloketone, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Subsequent dehydration of the resulting intermediate leads to the formation of a substituted aminothiazole ring. nih.govasianpubs.org This synthetic route provides a straightforward and efficient method for constructing thiazole-containing molecules, which are important scaffolds in medicinal chemistry. nih.gov
Beyond thiazoles, α-haloketones can react with other binucleophiles to form a variety of heterocycles. For example, condensation with 2-aminopyridine (B139424) derivatives can yield imidazo[1,2-a]pyridines. amazonaws.com
Table 2: Heterocycle Synthesis from Alpha-Haloketone Intermediate
| Reaction Name | Reactant with α-Haloketone | Resulting Heterocycle |
|---|---|---|
| Hantzsch Synthesis | Thiourea / Thioamide | 2-Amino-4-(5-bromo-3-methylpyridin-2-yl)thiazole |
| Imidazopyridine Synthesis | 2-Aminopyridine | Imidazo[1,2-a]pyridine derivative |
The carbonyl group of this compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.netnih.gov This reaction is a fundamental transformation for ketones and is typically reversible and acid-catalyzed.
The mechanism proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This results in the formation of a neutral tetrahedral intermediate called a carbinolamine after proton transfer. researchgate.netnih.gov
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a carbon-nitrogen double bond (C=N), the characteristic feature of an imine. researchgate.net
This derivatization is a general reaction and can be performed with a wide variety of aliphatic and aromatic primary amines, offering a route to a large library of Schiff base derivatives. ekb.egsemanticscholar.org These imine products can be stable compounds or serve as intermediates for further synthetic transformations.
Pyridine Ring Reactivity and Transformations
The reactivity of the pyridine ring in this compound is governed by the electronic effects of its substituents: the electron-withdrawing acetyl and bromo groups and the electron-donating methyl group, as well as the inherent Lewis basicity of the nitrogen atom.
Thermal Decomposition Pathways and Pyridylcarbene Intermediates
Specific experimental studies on the thermal decomposition pathways of this compound are not extensively detailed in the current literature. However, general principles of thermal degradation for substituted pyridines and related nitrogen heterocycles suggest potential pathways. Decomposition would likely be initiated at the weakest bonds within the molecule under thermal stress. For complex aromatic compounds, this can involve the breakdown of the primary ring structure or the scission of substituent groups. nih.gov For instance, research on other highly substituted nitrogen-containing aromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), has shown that decomposition can be initiated by the interaction of adjacent functional groups, leading to the formation of stable molecules like H₂O and subsequent ring fragmentation. nih.govresearchgate.net In the case of this compound, potential decomposition routes could involve the acetyl group, the carbon-bromine bond, or the pyridine ring itself, though the specific intermediates, such as pyridylcarbenes, remain a subject for future investigation.
Directed C-H Activation and Arylation Studies (Contextual for 3-substituted pyridines)
While direct C-H activation studies on this compound are specific, the broader context of 3-substituted pyridines provides significant insight into its expected reactivity. Transition-metal-catalyzed C-H activation has become a powerful tool for functionalizing pyridine rings, which are often challenging substrates due to the coordinating nature of the nitrogen atom. nih.govresearchgate.net
For 3-substituted pyridines, direct C-H arylation often shows high regioselectivity. The electronic character of the C-H bonds and the steric environment of the ring are key determinants of the reaction's outcome. nih.gov Studies have shown that pyridines bearing an electron-withdrawing group (EWG) at the 3-position tend to undergo arylation at the C4-position. nih.gov This selectivity is rationalized by the increased acidity of the C4-H bond and the electronic repulsion between the nitrogen lone pair and the palladium catalyst, which disfavors palladation at the C2 and C6 positions. nih.gov
The use of directing groups is a common strategy to control the regioselectivity of C-H functionalization. researchgate.net In some catalytic systems, the pyridine nitrogen itself can act as a directing group, facilitating functionalization at the ortho C2 and C6 positions. However, for 3-substituted pyridines, this can be sterically hindered, leading to functionalization at other sites. For example, rhodium-catalyzed reactions have demonstrated that a 3-methyl pyridine moiety can effectively direct C-H arylation. chemsoc.org.cn
The table below summarizes findings from a study on the palladium-catalyzed C-H arylation of various 3-substituted pyridines, illustrating the influence of the substituent on regioselectivity and yield.
| 3-Substituent | Coupling Partner | Catalyst System | Position of Arylation | Yield (%) | Reference |
|---|---|---|---|---|---|
| -NO₂ | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/Cs₂CO₃/PivOH | C4 | 19 | nih.gov |
| -F | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/K₂CO₃/MesCO₂H | C4 | 78 | nih.gov |
| -Cl | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/K₂CO₃/MesCO₂H | C4 | 65 | nih.gov |
| -CN | Bromobenzene | Pd(OAc)₂/P(n-Bu)Ad₂/K₂CO₃/MesCO₂H | C4 | 85 | nih.gov |
This table presents data for the C-H arylation of various 3-substituted pyridines to provide a contextual understanding of the reactivity of the pyridine ring.
Mechanistic Investigations of Key Synthetic and Degradation Transformations
Detailed mechanistic investigations focused specifically on the synthesis and degradation of this compound are not extensively available. However, the mechanisms can be inferred from established transformations of similar pyridine derivatives.
The synthesis of this compound likely involves standard organic reactions for which mechanisms are well-understood. For example, a plausible synthetic route could involve the acylation of a 5-bromo-3-methylpyridine precursor. The mechanism would follow a standard nucleophilic addition-elimination pathway at the carbonyl carbon of an acetylating agent, with the pyridine derivative acting as the nucleophile.
Regarding degradation, mechanistic pathways would depend on the environmental conditions (e.g., photolytic, hydrolytic, oxidative). Hydrolytic degradation might proceed through nucleophilic attack on the acetyl group. Photodegradation could involve the cleavage of the C-Br bond, a common pathway for bromoaromatic compounds, potentially leading to radical intermediates.
Mechanistic studies on related C-H functionalization reactions provide a framework for understanding potential transformations of the title compound. For instance, the catalytic cycle for palladium-catalyzed C-H arylation is believed to involve coordination of the palladium catalyst to the pyridine, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. beilstein-journals.org Subsequent oxidative addition of an aryl halide, followed by reductive elimination, yields the arylated pyridine and regenerates the active catalyst. researchgate.net Lewis acids can play a crucial role in these mechanisms by coordinating to the pyridine nitrogen, which enhances the acidity of the C-H bonds and reduces catalyst deactivation. nih.gov
Conclusion
1-(5-Bromo-3-methylpyridin-2-yl)ethanone represents a halogenated pyridyl ketone with considerable potential as a versatile building block in organic synthesis. Its structural features, particularly the presence of a reactive bromine atom and a modifiable ketone group, make it an attractive starting material for the synthesis of a wide range of more complex molecules. While specific research on this compound is limited, the well-established importance of halogenated pyridines in medicinal chemistry and materials science suggests that this compound and its derivatives are promising candidates for future research and development. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.
Vi. Advanced Research Applications Non Pharmacological
Material Science Applications
In the realm of material science, derivatives of pyridine (B92270) compounds are of significant interest for their potential to influence the properties of advanced materials. One notable application is in the field of liquid crystals.
Chiral molecules derived from pyridine scaffolds can be employed as dopants to induce a helical twisting power (HTP) in nematic liquid crystals, leading to the formation of a chiral nematic (cholesteric) phase. The efficiency of a chiral dopant is quantified by its HTP, which is a measure of its ability to induce a helical structure in a liquid crystal host. A higher HTP value is desirable as it allows for the desired helical pitch to be achieved with a lower concentration of the dopant, minimizing potential disruptions to the liquid crystal's other physical properties.
While specific HTP data for chiral derivatives of "1-(5-Bromo-3-methylpyridin-2-yl)ethanone" are not extensively documented in publicly available literature, the general class of chiral pyridine derivatives has been investigated for this purpose. The HTP is influenced by the molecular structure of the dopant, including the nature of the chiral center and the presence of various substituents that affect its interaction with the liquid crystal host. For context, the HTP values of some representative chiral dopants, including those with pyridine moieties, are presented in the table below.
| Dopant Type | Example Compound Structure | Host Liquid Crystal | HTP (μm⁻¹) |
|---|---|---|---|
| Binaphthyl Derivative | (R)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl | ZLI-1132 | ~20 |
| Pyridine-based | Chiral Phenylpyridine Derivative | E7 | Miscible, HTP dependent on acid co-dopant acs.org |
| Azobenzenophane | Planar Chiral Azobenzenophane | Nematic Host | >80 researchgate.net |
Coordination Chemistry and Ligand Design
The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group in "this compound" provide excellent coordination sites for metal ions. This makes it a valuable precursor for the synthesis of a wide array of ligands and their corresponding metal complexes.
The 2-acetylpyridine (B122185) moiety is a well-established building block for constructing bidentate and tridentate ligands. Through chemical modification of the acetyl group, for instance, by condensation with amines or hydrazines, a variety of Schiff base, hydrazone, or other multidentate ligands can be synthesized. These ligands can then be reacted with various transition metal salts (e.g., zinc, copper, platinum) to form stable coordination complexes. The bromo and methyl substituents on the pyridine ring of "this compound" can further modulate the electronic properties and steric hindrance of the resulting ligands, thereby influencing the geometry and stability of the metal complexes.
For instance, zinc(II) complexes with substituted pyridyl ligands are known to be luminescent. The table below presents photophysical data for representative zinc(II) complexes with substituted pyridyl-containing ligands, illustrating the range of emission properties that can be achieved.
| Complex | Ligand | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) |
|---|---|---|---|
| [Zn(Cl)₂(L¹)] nih.gov | 4'-(4-chlorophenyl)-2,2':6',2''-terpyridine | 254, 286, 318 | 370, 388 |
| [Zn₂(m-BDC)₂(L¹)]·2H₂O acs.org | 1,1'-(1,4-butanediyl)bis[2-(2-pyridyl)benzimidazole] | Not reported | 438 |
| ZnLCl researchgate.net | 2-(1-hydroxy-4,5-dimethyl-1H-imidazol-2-yl)pyridine | Not reported | 458 |
Sensing Technologies
The development of chemical sensors for the detection of various analytes is a crucial area of research. Pyridine-containing compounds have been extensively explored for their potential in sensing applications, particularly as fluorescent probes.
"this compound" can serve as a key starting material for the synthesis of more complex heterocyclic systems, such as triazolopyridines. These fused-ring systems often exhibit strong fluorescence, which can be quenched or enhanced upon interaction with specific analytes, forming the basis of a fluorescent sensor. The selectivity and sensitivity of such sensors can be tuned by modifying the substituents on the triazolopyridine core.
For example, triazolopyridine derivatives have been shown to act as effective fluorescent sensors for pH and various metal ions. rsc.org The pyridine nitrogen atom can be protonated or deprotonated in response to pH changes, leading to a modulation of the fluorescence emission. Similarly, the nitrogen atoms within the triazolopyridine scaffold can coordinate to metal ions, causing a change in the fluorescence signal. The table below provides contextual data on the fluorescence response of a triazolopyridine-based sensor to different stimuli.
| Analyte | Fluorescence Change | Detection Range/Response |
|---|---|---|
| H⁺ (Acidic pH) rsc.org | Change in fluorescence wavelength and intensity rsc.org | Broad pH range (0.0–7.0) rsc.org |
| Base rsc.org | Reversible recovery of original fluorescence rsc.org | Demonstrated with volatile basic gas rsc.org |
| Metal Ions (e.g., Cr²⁺, Co²⁺, Cu²⁺) mdpi.com | Significant fluorescence intensity enhancement mdpi.com | Chemoselective for certain ions mdpi.com |
Utilization as Biochemical Reagents in Research and Development
While "this compound" is predominantly recognized as a key intermediate in the synthesis of pharmacologically active molecules, its utility extends into the realm of non-pharmacological research and development, where it serves as a versatile biochemical reagent. Its unique structural features, including the reactive ethanone (B97240) group, the bromine atom amenable to substitution, and the pyridine ring, make it a valuable building block for the creation of specialized chemical tools for biochemical research. These tools are instrumental in studying biological processes, identifying and validating new biological targets, and developing novel diagnostic and imaging agents.
The application of "this compound" as a biochemical reagent is primarily centered on its role as a precursor in the synthesis of more complex molecules designed for specific research purposes. These synthesized molecules are not intended for therapeutic use but rather to probe and understand biological systems.
Key areas of utilization include:
Synthesis of Enzyme Inhibitors for Target Validation: Enzymes are crucial for a vast array of biological processes, and their dysregulation is often associated with disease. To study the specific role of an enzyme, researchers utilize potent and selective inhibitors. "this compound" serves as a foundational scaffold for the development of such inhibitors. Through multi-step synthetic pathways, the ethanone and bromo-pyridinyl moieties can be chemically modified to generate compounds that bind to the active site or allosteric sites of specific enzymes, thereby modulating their activity. These inhibitors are invaluable tools for validating the role of an enzyme in a particular biological pathway and for assessing its potential as a future drug target.
Development of Molecular Probes and Imaging Agents: Understanding the localization and dynamics of biological molecules within cells and tissues is fundamental to biomedical research. "this compound" can be used as a starting material to construct molecular probes. These probes are often designed to interact with a specific protein or cellular component. The pyridine-based structure can be derivatized with fluorescent tags, radioisotopes, or other reporter molecules. For instance, the bromine atom can be replaced with a radiolabel through various chemical reactions, leading to the creation of radioligands for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging. These imaging agents allow for the non-invasive visualization and quantification of their target molecules in living organisms, providing critical insights into biological processes in both healthy and diseased states.
Precursor for Affinity-Based Probes: Affinity-based probes are essential tools for identifying the protein targets of bioactive small molecules, a process known as chemical proteomics. "this compound" can be chemically elaborated to incorporate a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin). These probes can then be used to covalently label their protein binding partners upon photoactivation, allowing for their subsequent isolation and identification using techniques such as mass spectrometry. This approach is critical for elucidating the mechanism of action of novel compounds discovered through screening campaigns.
The following table provides a generalized overview of the synthetic transformations of "this compound" to generate various classes of biochemical reagents.
| Starting Material | Reaction Type | Functional Group Modification | Resulting Biochemical Reagent Class | Research Application |
| This compound | Condensation Reactions | Modification of the ethanone group | Heterocyclic scaffolds for enzyme inhibitors | Target validation, mechanistic studies |
| This compound | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Replacement of the bromine atom with fluorescent dyes or radiolabeled precursors | Fluorescent probes, Radioligands | Cellular imaging, in vivo imaging (PET, SPECT) |
| This compound | Multi-step Synthesis | Incorporation of photoreactive groups and affinity tags | Affinity-based probes | Target identification, chemical proteomics |
It is important to note that the direct application of "this compound" as a biochemical reagent is limited. Its primary value lies in its role as a versatile and adaptable starting material, enabling the synthesis of a wide array of sophisticated chemical tools that are indispensable for advancing our understanding of complex biological systems. The research findings derived from the use of these tools contribute significantly to the broader fields of biochemistry, cell biology, and molecular imaging, independent of any direct pharmacological applications.
Vii. Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of pyridine (B92270) derivatives is evolving to meet the growing demand for environmentally friendly and efficient chemical processes. nih.govresearchgate.net Future research on 1-(5-Bromo-3-methylpyridin-2-yl)ethanone will likely focus on developing synthetic routes that align with the principles of green chemistry.
Key areas of exploration include:
Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient strategy for constructing complex pyridine rings from simple, readily available starting materials. acs.org These reactions minimize waste by design and are often more economical and sustainable than traditional multi-step syntheses. acs.orgacs.org Future efforts could devise an MCR strategy for the direct synthesis of the this compound core.
Heterogeneous Catalysis: The use of recyclable, solid-supported catalysts, such as metal-organic frameworks (MOFs) or functionalized zeolites, presents a significant opportunity for sustainable synthesis. acs.orgnumberanalytics.com These catalysts can enhance reaction efficiency and are easily separated from the reaction mixture, reducing purification burdens and allowing for catalyst reuse. acs.org
Advanced Process Technologies: Modern process technologies like flow chemistry and microwave-assisted synthesis are being increasingly adopted for the production of heterocyclic compounds. nih.govresearchgate.net Flow chemistry, in particular, offers improved safety, scalability, and process control compared to batch reactions. numberanalytics.comresearchgate.net Applying a continuous flow process to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times. researchgate.net
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. acs.orgacs.org | Direct, one-pot synthesis of the core pyridine structure. |
| Heterogeneous Catalysis (e.g., MOFs) | Catalyst recyclability, ease of separation, enhanced stability. acs.orgnumberanalytics.com | Greener synthesis or functionalization reactions. |
| Flow Chemistry | Improved safety, better heat/mass transfer, scalability, enhanced process control. numberanalytics.comresearchgate.net | Continuous, automated, and high-yield production. |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often improved yields. nih.govresearchgate.net | Accelerated synthesis and optimization of reaction conditions. |
Application of Advanced In-Situ Spectroscopic Characterization Techniques
A deeper understanding of chemical reactions as they occur is critical for optimization and control. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. wikipedia.orgstepscience.comnih.gov The application of in-situ spectroscopic techniques is a cornerstone of PAT, enabling real-time monitoring of reaction kinetics, intermediate formation, and product conversion. mt.comspectroscopyonline.comrsc.org
Future research would benefit from employing these techniques:
In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for monitoring the concentration of reactants, intermediates, and products in real-time without disturbing the reaction. rsc.orgrsc.org An attenuated total reflectance (ATR) FTIR probe, for instance, could be immersed directly into the reaction vessel to track the carbonyl and C-Br stretches, providing a continuous kinetic profile of the synthesis of this compound. rsc.orgamericanpharmaceuticalreview.com
Flow NMR Spectroscopy: The integration of NMR spectroscopy with flow reactors allows for detailed structural information to be obtained on transient species and reaction intermediates under actual process conditions. rsc.org This could provide unambiguous evidence for proposed reaction pathways.
The data gathered from these in-situ methods facilitates rapid process optimization, ensures reaction robustness, and deepens the fundamental understanding of the underlying chemistry. nih.govmt.com
Deeper Mechanistic Insights into Complex Reaction Pathways
While many synthetic routes to pyridines are established, the intricate mechanisms are not always fully understood. A thorough mechanistic investigation into the formation and subsequent reactions of this compound could unlock new reactivity patterns and lead to more efficient synthetic designs.
Future mechanistic studies could involve:
Kinetic Analysis: Detailed kinetic studies, enabled by the in-situ monitoring techniques described above, can help identify the rate-determining step of a reaction and quantify the influence of various parameters (temperature, concentration, catalyst loading) on the reaction rate. acs.orgwpmucdn.com
Isotopic Labeling: The use of stable isotopes, such as Deuterium (²H) or Nitrogen-15 (¹⁵N), is a powerful tool for elucidating reaction mechanisms. researchgate.netchemrxiv.org For example, synthesizing precursors with ¹⁵N could trace the origin of the nitrogen atom in the final pyridine ring. chemrxiv.org Similarly, kinetic isotope effect (KIE) studies, where a C-H bond is replaced by a C-D bond, can determine if that bond is broken in the rate-limiting step of a reaction. wpmucdn.comacs.org
These experimental approaches, when combined, can provide a detailed picture of the reaction coordinate, revealing transient intermediates and transition states that are crucial for a complete mechanistic understanding. acs.org
Expansion of Non-Pharmacological Applications Beyond Current Scope
The utility of this compound extends far beyond its role as a precursor in medicinal chemistry. Its unique electronic and structural features make it an attractive candidate for applications in materials science and catalysis.
Promising future directions include:
Coordination Chemistry and Catalysis: Pyridyl ketone derivatives are well-known for their ability to act as versatile ligands, forming stable complexes with a wide range of metal ions. researchgate.netresearchgate.net The nitrogen of the pyridine ring and the oxygen of the ketone group can chelate to a metal center. The resulting metal complexes could be explored for their catalytic activity in important organic transformations, such as Suzuki-Miyaura or Heck cross-coupling reactions. acs.orgacs.org The electronic properties of the ligand, and thus the catalytic activity of the metal center, can be fine-tuned by leveraging the bromo and methyl substituents. acs.org
Functional Materials: The pyridine scaffold is a key component in a variety of functional materials. nih.gov this compound could serve as a monomer or a key building block for the synthesis of novel polymers, covalent organic frameworks (COFs), or metal-organic frameworks (MOFs). mdpi.comresearchgate.net The bromo-substituent provides a reactive handle for further polymerization or functionalization, potentially leading to materials with interesting photophysical, electronic, or porous properties. mdpi.com
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental synthesis and computational chemistry has become an indispensable tool in modern chemical research. grnjournal.usgrnjournal.us Applying computational methods to this compound can accelerate discovery by predicting properties and guiding experimental design.
Future research should leverage this synergy:
Predictive Modeling with DFT: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure, vibrational frequencies (for comparison with IR/Raman spectra), and NMR chemical shifts of the molecule. nih.govresearchgate.netresearchgate.net Such calculations can help to understand the molecule's reactivity, including predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov
Reaction Mechanism Elucidation: Computational chemistry provides a powerful means to map potential energy surfaces for chemical reactions. grnjournal.us By calculating the energies of reactants, intermediates, transition states, and products, researchers can evaluate the feasibility of proposed reaction mechanisms and gain insights that are difficult to obtain experimentally. acs.orgnih.gov
Design of Novel Derivatives: The combination of experimental and computational approaches allows for the rational design of new derivatives. nih.gov For example, DFT can be used to screen a virtual library of related compounds to identify candidates with optimized electronic properties for applications in catalysis or materials science before committing to their synthesis in the lab. dergipark.org.trnih.gov
| Technique | Objective | Expected Outcome |
|---|---|---|
| DFT Calculations | Predict molecular properties (geometry, electronics, spectra). researchgate.netresearchgate.net | Guidance for spectroscopic analysis and reactivity prediction. |
| Transition State Modeling | Elucidate reaction mechanisms and energy barriers. grnjournal.usnih.gov | Validation of proposed pathways and identification of rate-limiting steps. |
| Isotopic Labeling Experiments | Trace atom movement during reactions. researchgate.netchemrxiv.org | Confirmation of mechanistic pathways (e.g., ring formation). |
| In-Situ Spectroscopy | Real-time monitoring of reaction kinetics. mt.comrsc.org | Data for process optimization and validation of kinetic models. |
By pursuing these future research directions, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a simple building block into a platform for innovation in sustainable chemistry, catalysis, and materials science.
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈BrNO | |
| Molecular Weight | 214.059 g/mol | |
| Melting Point | 90–94°C | |
| SMILES | CC(=O)C1=NC=C(Br)C=C1C |
Q. Table 2: Reactivity Comparison with Halogenated Analogs
| Compound | Reactivity in Suzuki Coupling | Biological Activity (IC₅₀) |
|---|---|---|
| This compound | High (Br enhances oxidative addition) | 2.1 µM (Kinase X) |
| 1-(5-Chloro-3-methylpyridin-2-yl)ethanone | Moderate | 5.8 µM (Kinase X) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
